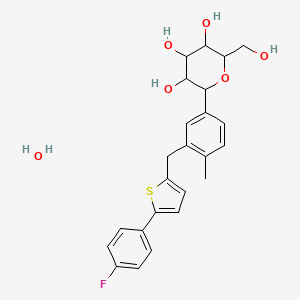

Invokana hemihydrate

Description

Overview of SGLT2 Inhibitors in Contemporary Pharmacotherapy

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, also known as gliflozins, represent a significant class of medications in the management of type 2 diabetes mellitus. wikipedia.org These oral drugs work by inhibiting SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys. nih.govbmj.com The main function of SGLT2 is to reabsorb the majority of glucose filtered by the glomeruli back into the bloodstream. wikipedia.orgnih.gov By blocking this transporter, SGLT2 inhibitors prevent glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels. wikipedia.orgnih.gov This mechanism is independent of insulin (B600854), which provides a distinct advantage in the treatment of type 2 diabetes. nih.govsuanfarma.com

The application of SGLT2 inhibitors has expanded beyond glycemic control. wikipedia.org Clinical trials have demonstrated that these medications offer substantial cardiovascular and renal benefits. wikipedia.orgbmj.comthno.org They have been shown to reduce the risk of major adverse cardiovascular events, hospitalization for heart failure, and the progression of chronic kidney disease in patients with type 2 diabetes. wikipedia.orgnih.govkidney.org These pleiotropic effects are attributed to various mechanisms, including osmotic diuresis, reduction in blood pressure, weight loss, and alterations in cardiac and renal hemodynamics. wikipedia.orgthno.org

Several SGLT2 inhibitors are currently approved for use, including canagliflozin (B192856), dapagliflozin (B1669812), and empagliflozin. canada.ca The American Diabetes Association (ADA) includes SGLT2 inhibitors as a first-line or second-line pharmacological therapy for type 2 diabetes, particularly for patients with established cardiovascular disease, heart failure, or chronic kidney disease. wikipedia.org

Canagliflozin Hemihydrate as a Representative SGLT2 Inhibitor

Canagliflozin hemihydrate is an orally active SGLT2 inhibitor used for the treatment of type 2 diabetes. chemicalbook.com It is a C-glucoside compound with a thiophene (B33073) ring structure. chemicalbook.comnih.gov By selectively inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG). europa.eutga.gov.au This leads to increased urinary glucose excretion, which in turn lowers elevated plasma glucose concentrations. europa.eutga.gov.au

The action of canagliflozin is dose-dependent, with higher doses leading to greater reductions in RTG and increased urinary glucose excretion. europa.eutga.gov.au Beyond its glucose-lowering effects, canagliflozin has been shown to induce osmotic diuresis, which can contribute to a reduction in intravascular volume and a decrease in blood pressure. europa.eueuropa.eu Additionally, the excretion of glucose in the urine results in a loss of calories, which can lead to weight reduction. europa.eutga.gov.au

Pharmacokinetic Properties of Canagliflozin

| Parameter | Value |

| Oral Bioavailability | ~65% tga.gov.au |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours tga.gov.au |

| Plasma Protein Binding | 99% (mainly to albumin) tga.gov.audrugbank.com |

| Metabolism | Primarily O-glucuronidation via UGT1A9 and UGT2B4 tga.gov.audrugbank.com |

| Terminal Half-life | 10.6 hours (100 mg dose), 13.1 hours (300 mg dose) tga.gov.auwikipedia.org |

| Excretion | ~41.5% in feces, ~33% in urine (as metabolites) tga.gov.audrugbank.com |

Research has established the pharmacokinetic and pharmacodynamic profile of canagliflozin. After oral administration, it is rapidly absorbed, with peak plasma concentrations reached within one to two hours. tga.gov.au The absolute oral bioavailability is approximately 65% and is not significantly affected by food co-administration. tga.gov.audrugbank.com Canagliflozin is extensively bound to plasma proteins, primarily albumin. tga.gov.audrugbank.com The major metabolic pathway is O-glucuronidation by the enzymes UGT1A9 and UGT2B4 to inactive metabolites. tga.gov.aueuropa.eu The terminal half-life is approximately 10.6 to 13.1 hours. tga.gov.auwikipedia.org

Pharmacodynamic Effects of Canagliflozin

| Effect | Description |

| Primary Mechanism | Inhibition of Sodium-Glucose Co-transporter 2 (SGLT2) europa.eutga.gov.au |

| Renal Effects | Reduces reabsorption of filtered glucose, lowers renal threshold for glucose (RTG), increases urinary glucose excretion (UGE). europa.eutga.gov.au |

| Cardiovascular Effects | Induces osmotic diuresis, which may reduce intravascular volume and decrease blood pressure. europa.eu |

| Metabolic Effects | Increased urinary glucose excretion leads to caloric loss and potential weight reduction. europa.eutga.gov.au |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H27FO6S |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2 |

InChI Key |

RCCZPUWDQVUJAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Canagliflozin Hemihydrate

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of canagliflozin (B192856) (I) reveals two primary building blocks: a glucose derivative and a functionalized diarylmethane aglycone. The key C-C bond disconnection is between the anomeric carbon of the glucose ring and the phenyl ring of the aglycone. This leads to precursors such as a protected gluconolactone (B72293) and an organometallic derivative of the diarylmethane moiety.

The diarylmethane portion is further broken down. A key disconnection is at the methylene (B1212753) bridge connecting the phenyl and thiophene (B33073) rings. This retrosynthetic step points to a Friedel-Crafts-type reaction between a substituted toluene (B28343) derivative and a thiophene moiety.

Based on this analysis, the key precursors for the synthesis of canagliflozin can be identified as:

A protected glucose derivative: Commonly, 2,3,4,6-tetra-O-substituted-D-glucono-1,5-lactone is used, with protecting groups such as trimethylsilyl (B98337) (TMS) or pivaloyl. google.comgoogle.com

A substituted thiophene: 2-(4-fluorophenyl)thiophene (B192845) is a crucial intermediate. google.comgoogle.com

A substituted toluene derivative: A compound like 5-bromo-2-methylbenzoic acid or 5-iodo-2-methylbenzoyl chloride serves as the starting point for the second aromatic ring. google.comclockss.org

Diverse Synthetic Pathways and Methodological Advancements

Several synthetic routes to canagliflozin have been developed, each with its own set of reactions and optimizations aimed at improving yield, purity, and process efficiency.

Multi-step Reaction Sequences

The synthesis of canagliflozin typically involves a sequence of well-established organic reactions. A common pathway can be summarized as follows:

Grignard Reaction: The synthesis of the 2-(4-fluorophenyl)thiophene intermediate often starts with a Grignard reaction between p-fluorobromobenzene and magnesium, followed by a reaction with 2-bromothiophene. google.com

Friedel-Crafts Acylation: The substituted diaryl ketone is formed via a Friedel-Crafts acylation. For instance, 5-bromo-2-methylbenzoic acid is converted to its acid chloride, which then reacts with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). clockss.orgnih.gov This reaction yields the corresponding aryl ketone. clockss.org

Reduction: The ketone functionality in the diaryl ketone intermediate is reduced to a methylene group. A common reagent system for this transformation is triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). clockss.orgacs.org In some processes, a TiCl₄/NaBH₄ system is employed for this reduction. nih.gov

Alkylation/Coupling: The crucial C-C bond between the glucose and aglycone moieties is formed through the reaction of a lithiated form of the diarylmethane with a protected gluconolactone. clockss.orgacs.org This is often achieved by treating the aryl bromide with n-butyllithium (n-BuLi) at low temperatures to generate the aryllithium species, which then undergoes nucleophilic addition to the lactone. clockss.orgacs.org

Deprotection and Cyclization: The protecting groups on the glucose moiety are removed. For instance, trimethylsilyl groups are cleaved, often under acidic conditions with methanesulfonic acid in methanol (B129727), leading to the formation of O-methyl lactols. clockss.org Subsequent reduction of the anomeric position, for example with Et₃SiH and BF₃·OEt₂, and final hydrolysis of any remaining protecting groups (like acetates with LiOH) yield canagliflozin. clockss.org Pivaloyl groups can be removed under acidic conditions. google.com

Acetylation: In some purification strategies, the crude canagliflozin is acetylated to form a tetraacetate derivative, which can be more easily purified by crystallization. googleapis.com

Hydrolysis: The final step in such a sequence is the hydrolysis of the purified acetate-protected canagliflozin to afford the final active pharmaceutical ingredient. clockss.org

The following table provides an overview of a common reaction sequence:

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Acylation | 5-bromo-2-methylbenzoic acid, 2-(4-fluorophenyl)thiophene | Oxalyl chloride, AlCl₃ | (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone |

| 2 | Reduction | Diaryl ketone intermediate | Et₃SiH, BF₃·OEt₂ | 2-((5-bromo-2-methylbenzyl)methyl)-5-(4-fluorophenyl)thiophene |

| 3 | Lithiation & C-Arylation | Aryl bromide, Protected gluconolactone | n-BuLi | C-arylated lactol intermediate |

| 4 | Reduction/Deprotection | C-arylated lactol intermediate | Et₃SiH, BF₃·OEt₂, MsOH | Canagliflozin |

Strategies for Thiophene Ring Formation

The thiophene ring is a key structural feature of canagliflozin. While 2-(4-fluorophenyl)thiophene is a common starting material, some synthetic strategies involve its de novo construction. One patented method describes the use of succinic anhydride (B1165640) and fluorobenzene (B45895) as starting materials. google.com This process involves a Friedel-Crafts acylation ring-opening, followed by steps to construct the thiophene ring, thereby avoiding the use of heavy metal reagents like palladium that are often used in cross-coupling reactions. google.com Another approach involves a Suzuki-Miyaura coupling reaction between 4-fluorophenylboronic acid and 2-bromothiophene, using a palladium catalyst.

Optimization of Reaction Conditions and Yields

Significant efforts have been directed towards optimizing the synthesis of canagliflozin to improve yields and process robustness. For example, in the reduction of the diaryl ketone, initial attempts at 0 °C resulted in low yields and the formation of a dimeric byproduct. nih.gov By increasing the reaction temperature to 35 °C after the addition of the reducing agents, the yield of the desired diarylmethane intermediate was significantly improved from 25% to 77%. nih.govacs.org

The following table summarizes some of the reported yield improvements:

| Reaction Step | Initial Yield | Optimized Yield | Key Optimization |

| Diaryl Ketone Reduction | 25% | 77% | Increased reaction temperature to 35 °C. nih.govacs.org |

| Overall Process | 35% | 47% | Telescoping of reaction steps. thieme-connect.com |

| C-Arylation | - | >8:1 Isomer Ratio | Optimization of solvent and reagent quantities using QbD. researchgate.net |

Environmentally Conscious and Cost-Effective Synthesis Strategies

Efforts have been made to develop more environmentally friendly and cost-effective synthetic routes for canagliflozin. One approach replaces the often-used and toxic BF₃/triethylsilane reduction system with a more environmentally benign catalytic hydrogenation technique. google.com This not only improves the safety profile of the process but also contributes to cost reduction, making it more suitable for industrial-scale production. google.com

Another strategy focuses on avoiding the use of organolithium reagents, which require cryogenic temperatures and strict anhydrous conditions. A method utilizing a Fukuyama coupling reaction has been developed, which proceeds under mild conditions and uses inexpensive reagents and easily cleavable protecting groups. nih.gov Furthermore, the use of cheaper starting materials, such as 4-fluorophenylboronic acid, has been explored to reduce production costs. patsnap.com Some synthetic routes have also been designed to avoid the use of bromine, which can pose environmental concerns. patsnap.com

Purification Techniques and Crystallization Methodologies

Purification is a critical step in obtaining canagliflozin of high purity. A common method involves the acetylation of the crude product to form the tetraacetylated derivative. googleapis.com This derivative often has better crystallization properties, allowing for efficient removal of impurities through recrystallization. clockss.org After purification, the acetyl groups are removed by hydrolysis to yield the final product. clockss.org

The final step is the crystallization of canagliflozin as its hemihydrate form. This is the thermodynamically stable form of the drug substance. tga.gov.au The crystallization process is carefully controlled to ensure the consistent production of the desired polymorphic form. The particle size distribution of the final active pharmaceutical ingredient is also a critical quality attribute that is controlled during the crystallization and isolation process. tga.gov.au

Recrystallization Methods

The formation of canagliflozin hemihydrate is achieved through various recrystallization techniques that carefully control parameters such as solvent systems, water content, temperature, and seeding. These methods are designed to reliably produce the hemihydrate crystalline form over other potential forms, such as the amorphous or monohydrate states. googleapis.compatsnap.com

Several solvent systems have been developed for the crystallization of canagliflozin hemihydrate. A common approach involves dissolving canagliflozin in a primary organic solvent and then introducing water as an anti-solvent or as a component of the solvent mixture to induce the formation of the hydrate (B1144303).

One patented method describes a process where canagliflozin is dissolved in a solvent system containing an organic alkyl ester, specifically isopropyl acetate (B1210297), with a controlled amount of water (0.37 wt% to 1.50 wt%). googleapis.com The solution is cooled and then seeded with crystalline canagliflozin hemihydrate to initiate crystallization. googleapis.com The resulting suspension undergoes further cooling and a cycle of particle size reduction and heating to control crystal size before isolation. googleapis.com

Another approach involves the use of an acetone (B3395972) and water mixture, from which the crystalline hemihydrate can be isolated without the need for seeding. google.com Other solvent systems detailed in patent literature include mixtures of ethyl acetate and water, and methanol and water. google.compatsnap.com For instance, using a crystallization system of methanol and water with a volume ratio of 1:(1.1-1.5) and seeding with a single crystal of canagliflozin hemihydrate has been reported. google.com Additionally, the hemihydrate has been prepared by stirring canagliflozin in a water:acetonitrile (B52724) (10:1) mixed solvent at room temperature for 24 hours. patsnap.com

The conversion from an amorphous form to the hemihydrate can be achieved by treating the amorphous canagliflozin with an aqueous solution of sodium formate. googleapis.com

Below is a table summarizing various recrystallization methods for canagliflozin hemihydrate.

| Solvent System | Key Process Steps | Seeding | Reference |

| Isopropyl Acetate / Water | 1. Dissolve Canagliflozin. 2. Cool solution. 3. Seed. 4. Cool to 35°C-47°C. 5. Isolate crystals. | Yes | googleapis.com |

| Acetone / Water | 1. Treat canagliflozin with the solvent mixture. 2. Isolate crystalline hemihydrate. | No | google.com |

| Methanol / Water | 1. Use a volume ratio of 1:(1.1-1.5). 2. Utilize a single crystal as a seed. | Yes | google.com |

| Water / Acetonitrile (10:1) | 1. Add canagliflozin to the mixed solvent. 2. Stir at room temperature for 24 hours. 3. Filter and dry. | Not Specified | patsnap.com |

| Ethyl Acetate / n-Heptane / Water | 1. Dissolve in ethyl acetate with water. 2. Add n-heptane as an anti-solvent. 3. Crystallize and filter. | Not Specified | patsnap.com |

Monocrystal Preparation for Structural Elucidation

The preparation of high-quality single crystals (monocrystals) is essential for the unambiguous determination of the three-dimensional molecular and crystal structure of canagliflozin hemihydrate via X-ray diffraction. nih.gov This structural information confirms the molecular connectivity, stereochemistry, and the arrangement of molecules and water within the crystal lattice. nih.gov

Methods for growing single crystals of canagliflozin hemihydrate typically rely on slow crystallization techniques to allow for the orderly arrangement of molecules into a single, well-defined crystal. The solvent evaporation method is a commonly cited technique.

A specific patented method for preparing single crystals of canagliflozin hemihydrate involves dissolving the compound in methanol at a temperature of 18°C to 20°C. google.com Water is then added dropwise, and the mixed solution is allowed to stand for slow solvent evaporation over a period of 18-20 days. google.com This process yields high-quality single crystals suitable for X-ray analysis. google.com The preferred volume ratio of methanol to water for this process is 1:1.1. google.com

Another report on the crystal structure analysis of canagliflozin hemihydrate states that colorless crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a methanol solution. iucr.org Similarly, single crystals have been prepared by the slow evaporation of a solvent at ambient temperature and humidity. mdpi.com These methods underscore the importance of slow, controlled crystal growth to achieve the size and quality required for structural elucidation.

The table below details reported methods for the preparation of canagliflozin hemihydrate monocrystals.

| Solvent System | Method | Conditions | Outcome | Reference |

| Methanol / Water | Solvent Evaporation | 1. Dissolve 1.52g in 10.00ml Methanol. 2. Add 11.00ml Water. 3. Temperature: 18-20°C. 4. Growth time: 18-20 days. | High-quality single crystal for X-ray diffraction. | google.com |

| Methanol | Recrystallization | Not specified. | Colorless crystals suitable for X-ray diffraction. | iucr.org |

| Not Specified | Solvent Slow Evaporation | Ambient temperature and humidity. | Single crystals of canagliflozin hemihydrate. | mdpi.com |

Molecular Pharmacology and Binding Mechanisms of Canagliflozin Hemihydrate

Target Specificity and Selectivity Profile (SGLT2 vs. SGLT1)

Comparative Inhibition Potency (IC50 values)

The potency of canagliflozin (B192856) in inhibiting SGLT2 and SGLT1 is quantified by its half-maximal inhibitory concentration (IC50) values. For human SGLT2, canagliflozin exhibits potent inhibition with IC50 values reported in the low nanomolar range. Various studies have reported IC50 values for human SGLT2 to be approximately 2.2 nM, 4.2 nM, and 4.4 nM. medchemexpress.comselleckchem.commdpi.com In contrast, its inhibitory potency against human SGLT1 is significantly lower, with reported IC50 values around 663 nM, 710 nM, and 910 nM. nih.govmdpi.comnih.gov This translates to a high selectivity ratio for SGLT2 over SGLT1, with figures cited as being over 150-fold, approximately 260-fold, and over 400-fold. tga.gov.aunih.govnih.gov

| Transporter | Reported IC50 Values (nM) | Selectivity (SGLT2 vs. SGLT1) |

|---|---|---|

| Human SGLT2 | 2.2, 4.2, 4.4 | >150-fold, ~260-fold, >400-fold |

| Human SGLT1 | 663, 710, 910 |

Structural Biology of SGLT2-Inhibitor Complexes

The structural understanding of how canagliflozin binds to SGLT2 has been significantly advanced by cryo-electron microscopy (cryo-EM). biorxiv.org These studies reveal the precise interactions between the inhibitor and the transporter protein, providing a molecular basis for its inhibitory mechanism.

Cryo-Electron Microscopy Elucidation of Binding Conformations (e.g., Outward-Facing vs. Inward-Open)

Cryo-EM studies have successfully determined the structure of the human SGLT2-MAP17 complex bound to canagliflozin. biorxiv.orgrcsb.org These studies show that canagliflozin, along with other synthetic inhibitors like dapagliflozin (B1669812) and sotagliflozin, binds to the transporter when it is in an outward-facing conformation. biorxiv.orgresearchgate.netnih.gov This conformation is one where the substrate-binding site is accessible from the extracellular side. nih.gov In contrast, the natural SGLT inhibitor, phlorizin, has been observed to bind to SGLT2 in an inward-open conformation. biorxiv.orgresearchgate.net The binding of canagliflozin to the outward-facing state effectively blocks the entry of glucose into the transporter, thereby inhibiting its reabsorptive function. biorxiv.org

Allosteric Modulation and Induced Fit Mechanisms in SGLT2 Binding

The binding of canagliflozin to SGLT2 involves an induced-fit mechanism. researchgate.net Upon binding of the inhibitor to the outward-facing state of the transporter, a partial closure of the outer transmembrane domain occurs. researchgate.net This conformational change stabilizes the inhibitor-bound complex. The presence of sodium ions (Na+) plays a role in stabilizing the outward-facing conformation of the transporter, making it more favorable for inhibitor binding. nih.gov The binding of the inhibitor's sugar moiety occurs within the sugar pocket of the transporter, while the aglycon tail occupies the extracellular vestibule. nih.gov

Role of Specific Amino Acid Residues in Binding Affinity (e.g., Ser460)

Specific amino acid residues within the SGLT2 transporter are crucial for the binding affinity of canagliflozin. Docking studies have identified several residues that interact with canagliflozin, including G79, H80, Y150, K154, D158, W289, Y290, D294, S393, I397, S460, and I456. mdpi.com The thiophene (B33073) ring of canagliflozin is involved in hydrophobic interactions with the extracellular vestibule. biorxiv.org Furthermore, residues such as F98 and F453 are suggested to play important roles in the inhibitory action through T-shaped π-π stacking with the inhibitor's tail. biorxiv.org The glutamine residue at position 457 (Q457), which is known to be critical for glucose interaction, has also been shown to interact with canagliflozin. kau.edu.saresearchgate.net

Transport Dynamics and Ionic Co-transport Considerations

SGLT2 functions as a symporter, coupling the transport of one sodium ion with one glucose molecule across the cell membrane. biorxiv.org The electrochemical gradient of Na+ is the driving force for glucose transport against its concentration gradient. mdpi.com The binding of Na+ to the transporter induces a conformational change to the outward-facing state, which facilitates glucose binding. nih.gov Canagliflozin competitively inhibits this process. researchgate.net Studies using whole-cell patch-clamp recordings have shown that canagliflozin inhibits the inward currents mediated by SGLT1 and SGLT2 preferentially from the extracellular side. researchgate.net After binding to SGLT2, there is a suggestion that canagliflozin itself may be transported into the cell by SGLT2, albeit at a much slower rate than glucose. researchgate.net This potential for transporter-mediated uptake could contribute to the prolonged action of the drug. researchgate.net The binding of Na+ stabilizes the outward-facing conformation, and its subsequent release allows the transporter to transition to the inward-open state, highlighting the crucial role of the sodium ion in the symport mechanism. nih.govpdbj.org

Sodium Ion Co-transport and its Influence on SGLT2 Conformation

The function of SGLT2 is governed by an "alternating-access" mechanism, where the transporter cycles between outward-facing and inward-facing conformations to move glucose and sodium ions across the cell membrane. nih.govpdbj.org This process is critically dependent on the sodium ion (Na+) gradient. biorxiv.orgnih.gov

The binding of a single Na+ ion to a specific site (the Na2 site) is a prerequisite for the transporter to adopt the outward-open conformation, which has a high affinity for glucose. nih.govbiorxiv.org Cryo-electron microscopy studies have demonstrated that the presence of a bound Na+ ion stabilizes this outward-facing state. nih.govpdbj.orgbiorxiv.org It is in this Na+-bound, outward-facing conformation that canagliflozin and other similar inhibitors bind to the transporter, effectively locking it in a state that is unable to transport glucose. researchgate.netbiorxiv.org The inhibitor occupies the glucose-binding site, preventing the subsequent steps of the transport cycle. nih.gov Once the inhibitor is bound, the release of the Na+ ion allows the transporter to transition to an inward-open state, completing the cycle. biorxiv.orgresearchgate.net This Na+-dependent conformational change is fundamental to both the transport of glucose and the inhibitory action of canagliflozin. nih.govbiorxiv.org

Interaction with Membrane Associated Protein 17 (MAP17) and PDZK1

The activity and localization of SGLT2 in the proximal tubule are not isolated but are part of a larger protein complex. elpub.ru Two key interacting proteins are Membrane Associated Protein 17 (MAP17) and the PDZ domain-containing protein 1 (PDZK1). elpub.ruahajournals.org

Structural and functional studies have shown that MAP17 is an essential ancillary protein required for the proper function of SGLT2. elpub.ru Cryo-electron microscopy has resolved the structure of the human SGLT2-MAP17 complex, revealing that MAP17 acts as a scaffold. pdbj.orgbiorxiv.orgrcsb.org This interaction is necessary for the transport activity of SGLT2. elpub.ru

Preclinical Mechanistic Investigations of Canagliflozin Hemihydrate

Renal Glucosuria Induction and Renal Threshold for Glucose (RTG) Modulation in Animal Models

Canagliflozin's primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate. tga.gov.au By inhibiting this transporter, canagliflozin (B192856) effectively reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE). tga.gov.aueuropa.eu This action directly lowers the renal threshold for glucose (RTG), the plasma glucose concentration above which glucose begins to appear in the urine. tga.gov.aueuropa.eu

Preclinical studies in various animal models have consistently demonstrated this effect. In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with canagliflozin significantly lowered the RTG. capes.gov.brnih.govplos.org For instance, a study showed that canagliflozin lowered the RTG from approximately 415 mg/dL to 94 mg/dL in these rats. capes.gov.brnih.govplos.org This modulation of RTG is dose-dependent and is the cornerstone of canagliflozin's ability to induce glucosuria and thereby lower plasma glucose levels in a manner independent of insulin (B600854). europa.eufda.gov The relationship between blood glucose and UGE remains a threshold phenomenon; even with canagliflozin treatment, significant UGE is not observed when blood glucose levels are below the lowered RTG. capes.gov.brplos.orgnih.gov

Impact on Systemic Metabolic Parameters in Preclinical Models

The induction of glucosuria by canagliflozin has profound effects on systemic metabolism, extending beyond simple glucose control. These effects are primarily driven by the loss of calories through urine and subsequent metabolic adaptations.

Preclinical evidence suggests that canagliflozin can enhance fatty acid oxidation. In diabetic mouse models, canagliflozin treatment has been shown to improve fatty acid oxidation in renal tubular epithelial cells. nih.gov This effect is linked to the upregulation of key enzymes involved in this metabolic pathway. One proposed mechanism involves the FOXA1-CPT1A axis, where canagliflozin promotes the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a rate-limiting enzyme in fatty acid oxidation, through the transcription factor FOXA1. nih.gov However, some studies have reported that the preventive effect on body weight gain is primarily due to the suppression of lipid synthesis rather than the promotion of fatty acid oxidation. dovepress.com Further research is needed to fully elucidate the complex interplay between canagliflozin, fatty acid metabolism, and energy expenditure.

Cardiovascular and Renal Protective Mechanisms in Preclinical Models

Beyond its metabolic effects, canagliflozin has demonstrated significant cardiovascular and renal protective properties in preclinical settings. These benefits appear to be mediated through multiple pathways, including anti-fibrotic and anti-inflammatory actions.

Preclinical studies have provided evidence for the anti-fibrotic effects of canagliflozin, particularly in the heart. In a swine model of chronic myocardial ischemia, canagliflozin treatment was associated with a decrease in both interstitial and perivascular fibrosis in the ischemic heart tissue. mdpi.comnih.gov Similarly, in a rat model of heart failure with preserved ejection fraction (HFpEF), canagliflozin was shown to reduce interstitial cardiac fibrosis. mdpi.com The proposed mechanisms for these anti-fibrotic effects include the inhibition of pro-fibrotic signaling pathways such as the Wnt and Jak/STAT pathways. mdpi.comnih.gov

Canagliflozin has been shown to exert anti-inflammatory effects in various preclinical models. researchgate.netthieme-connect.com In immune cells such as macrophages, canagliflozin can inhibit the production and release of pro-inflammatory cytokines like interleukin-1 (IL-1), IL-6, and tumor necrosis factor-α (TNF-α). nih.govmdpi.com This anti-inflammatory action is thought to be mediated by the inhibition of intracellular glucose metabolism and the promotion of autophagy. nih.gov Furthermore, canagliflozin has been observed to reduce neuroinflammation in the hypothalamus of aged mice and suppress inflammatory cascades in models of cognitive deficit. mdpi.com These anti-inflammatory properties likely contribute to the cardiovascular and renal protection observed with canagliflozin treatment. researchgate.netmdpi.com

Renoprotective Mechanisms (e.g., intraglomerular pressure, glomerular hyperfiltration)

Preclinical studies have elucidated several mechanisms through which canagliflozin hemihydrate exerts its renoprotective effects. A key mechanism is the reduction of intraglomerular pressure and the amelioration of glomerular hyperfiltration. europa.eue-dmj.org By inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules, canagliflozin reduces the reabsorption of filtered glucose and sodium. tga.gov.aufda.gov This action increases the delivery of sodium to the distal tubule, which in turn enhances tubuloglomerular feedback. europa.eu This feedback mechanism leads to vasoconstriction of the afferent arteriole, which lowers the pressure within the glomeruli. nih.gov

In preclinical models of diabetes, this reduction in intraglomerular pressure has been associated with a decrease in hyperfiltration, a condition characterized by an abnormally high glomerular filtration rate (GFR) that can lead to kidney damage over time. europa.eue-dmj.org Studies in diabetic rats have demonstrated that SGLT2 inhibitors can decrease the single-nephron GFR. e-dmj.org This effect is thought to be a primary contributor to the long-term preservation of kidney function observed with canagliflozin treatment. nih.govnih.gov The reduction in hyperfiltration is considered a crucial, glucose-independent mechanism of renoprotection. nih.gov

Role of Na+/H+ Exchanger 3 (NHE3) Interaction

Recent preclinical research suggests that canagliflozin's renoprotective and cardiovascular benefits may also involve its interaction with the Na+/H+ exchanger 3 (NHE3). nih.govcfrjournal.com NHE3 is located in the proximal tubule and is responsible for a significant portion of sodium reabsorption. cfrjournal.comnih.gov It has been observed that SGLT2 and NHE3 are co-localized in the proximal tubule, and inhibition of SGLT2 by canagliflozin can also interfere with NHE3 function. cfrjournal.com

Preclinical studies using cultured proximal tubule cells have shown that canagliflozin, but not all SGLT2 inhibitors, can directly inhibit NHE3 activity. nih.govpitt.edu This inhibition of NHE3 contributes to the natriuretic effect of canagliflozin, further promoting the excretion of sodium and fluid. nih.gov This effect appears to be independent of SGLT2 inhibition and may be a result of direct interaction with NHE3 and inhibition of mitochondrial function. nih.gov The reduction in NHE3-mediated sodium transport is thought to lessen the workload of the tubules and decrease mitochondrial oxygen consumption, contributing to cardiorenal protection. pitt.edu

Bone and Mineral Metabolism Alterations in Preclinical Studies

Preclinical investigations have revealed that canagliflozin can influence bone and mineral metabolism, with some effects being species-specific.

Calcium Homeostasis and Related Hormones (PTH, 1,25-dihydroxyvitamin D)

In preclinical models, particularly in rodents, canagliflozin has been shown to disrupt calcium homeostasis. fda.gov This disruption can manifest as changes in serum levels of key regulatory hormones. fda.govfda.gov Specifically, studies in healthy volunteers and preclinical models have shown that canagliflozin can lead to an increase in serum phosphorus. nih.gov This elevation in phosphorus is thought to trigger a cascade of hormonal responses, including an increase in fibroblast growth factor 23 (FGF23). nih.gov FGF23, in turn, inhibits the production of 1,25-dihydroxyvitamin D, the active form of vitamin D. nih.gov The decrease in 1,25-dihydroxyvitamin D can reduce the absorption of calcium from the gastrointestinal tract, leading to a compensatory increase in parathyroid hormone (PTH) secretion. nih.govmedrxiv.org However, some clinical studies have not found meaningful changes in serum or urine calcium, PTH, or vitamin D with canagliflozin treatment. nih.gov

| Hormone/Mineral | Observed Change with Canagliflozin | Potential Consequence |

|---|---|---|

| Serum Phosphorus | Increase | Triggers FGF23 secretion |

| Fibroblast Growth Factor 23 (FGF23) | Increase | Inhibits 1,25-dihydroxyvitamin D production |

| 1,25-dihydroxyvitamin D | Decrease | Decreased intestinal calcium absorption |

| Parathyroid Hormone (PTH) | Increase | Compensatory response to lower calcium absorption |

Hyperostosis Development in Animal Models and Species-Specific Responses

A notable finding in preclinical studies with canagliflozin, particularly in rats, is the development of hyperostosis. tga.gov.au This condition is characterized by an increase in trabecular bone in the metaphysis, the area beneath the growth plate. tga.gov.au This effect has been shown to be reversible after a recovery period. tga.gov.au Mechanistic studies suggest that this hyperostosis is linked to increased calcium absorption in the gut, which occurs as a secondary effect of carbohydrate malabsorption due to the inhibition of intestinal SGLT1 by canagliflozin. tga.gov.au The excess absorbed calcium is then deposited in bone and soft tissues. fda.gov These findings of significant bone changes appear to be largely specific to rodents, with less severe alterations observed in non-rodent models. fda.gov

Mechanistic Basis of Glucose Malabsorption and Transient SGLT1 Inhibition

Canagliflozin is a potent inhibitor of SGLT2, but it also has a low-potency inhibitory effect on SGLT1, an important glucose transporter in the intestine. europa.eueuropa.eu In preclinical studies, particularly at higher doses, the transiently high concentrations of canagliflozin in the intestinal lumen before absorption can lead to local inhibition of SGLT1. europa.eumedsafe.govt.nz This transient inhibition can delay the absorption of ingested glucose. nih.gov However, studies have indicated that this does not result in significant glucose malabsorption. europa.eueuropa.eu This is likely because the absorption of canagliflozin is rapid, meaning the intestinal concentrations are only high enough to inhibit SGLT1 for a short period. nih.gov

| Glucose Transporter | Inhibitory Concentration (IC50) in nM (Various Studies) |

|---|---|

| human SGLT2 | 2.2, 4.4, 2.7 |

| human SGLT1 | 910, 684, 710 |

Exploratory Research into Anti-aging and Anti-cancer Properties in Preclinical Settings

Emerging preclinical research has begun to explore the potential anti-aging and anti-cancer properties of canagliflozin. frontiersin.orgresearchgate.net In the context of cancer, in vitro and in vivo studies have suggested that canagliflozin may inhibit the proliferation of various cancer cells, including thyroid, breast, and lung cancer cells. frontiersin.orgmdpi.com The proposed mechanisms for these anti-cancer effects are multifaceted and may include the inhibition of glucose uptake and glycolysis in cancer cells, interference with mitochondrial respiration, and the induction of cell apoptosis. frontiersin.orgmdpi.com Some studies suggest that canagliflozin can activate AMPK, a key cellular energy sensor, which could contribute to its therapeutic benefits beyond SGLT2 inhibition. frontiersin.orgmdpi.com

Regarding anti-aging, some preclinical findings suggest that canagliflozin may have properties that could counter aspects of the aging process. For instance, it has been shown to reduce obesity-associated neuroinflammation in the hypothalamus of aged mice and improve insulin response. mdpi.com However, further research is needed to fully understand the potential and mechanisms of canagliflozin as an anti-aging therapy. researchgate.net

Solid State Chemistry and Polymorphism of Canagliflozin Hemihydrate

Identification and Characterization of Polymorphic Forms

Canagliflozin (B192856) is known to exist in multiple crystalline forms, including two primary hydrate (B1144303) forms: a hemihydrate (Hemi-CFZ) and a monohydrate (Mono-CFZ), in addition to various anhydrate crystals. nih.gov The commercially available formulation of canagliflozin contains the active pharmaceutical ingredient (API) as the hemihydrate form. mdpi.comnih.gov This form was selected to overcome challenges related to dissolution and bioavailability. mdpi.com

Different polymorphic forms are identified and distinguished by their unique powder X-ray diffraction (PXRD) patterns. For instance, the canagliflozin hemihydrate is characterized by specific diffraction peaks at 2θ angles of 3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, and 20.30 degrees. mdpi.com In contrast, the monohydrate form shows characteristic peaks at 4.20, 8.40, 9.70, 12.62, 15.36, 16.84, 19.32, and 23.08 degrees 2θ. mdpi.com Patents have also described other crystalline forms, such as Form R1 (hemihydrate), Form R2 (monohydrate), and Form R3 (sesquihydrate). google.comgoogle.com

Table 1: Characteristic PXRD Peaks for Canagliflozin Hydrate Forms mdpi.com

| Crystal Form | Characteristic Peaks (2θ°) |

| Hemihydrate | 3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, 20.30 |

| Monohydrate | 4.20, 8.40, 9.70, 12.62, 15.36, 16.84, 19.32, 23.08 |

In pharmaceutical development, the most thermodynamically stable polymorphic form is typically chosen to ensure product consistency and shelf-life. mdpi.com The active ingredient in the marketed tablets is canagliflozin hemihydrate. nih.gov However, the stability of these forms can be influenced by environmental conditions such as temperature, pressure, and humidity. nih.gov

Research has shown that the canagliflozin hemihydrate can convert to the monohydrate form, particularly under conditions of high humidity. mdpi.com This transformation can negatively affect the dissolution rate of the drug. mdpi.com Conversely, some studies have indicated that certain canagliflozin monohydrate forms exhibit high thermodynamic stability and are less prone to phase transformation or dehydration compared to the hemihydrate form. google.com For example, one study found that a specific monohydrate form (Form HII) was more stable in water or aqueous systems, as the known hemihydrate converted to this monohydrate form during testing. google.com This suggests a complex relationship between the hydrate forms, where the relative stability may depend on the specific environmental conditions.

Impact of Polymorphism on Pharmaceutical Performance

Polymorphism significantly affects a drug's pharmaceutical performance by influencing its fundamental physicochemical properties. jocpr.com For poorly soluble drugs like canagliflozin, which is a Biopharmaceutics Classification System (BCS) Class IV drug, these properties are especially critical. mdpi.com Different polymorphs can have different solubility, dissolution rates, and stability, which in turn affect the drug's bioavailability and therapeutic effect. jocpr.com

In the case of canagliflozin, the choice of the hemihydrate form for the commercial product was made specifically to overcome constraints related to dissolution and bioavailability. mdpi.com Studies comparing the hemihydrate and monohydrate forms have demonstrated clear differences in their performance. The solubility of the canagliflozin hemihydrate was found to be 1.4 times higher than that of the monohydrate in both water and hydrochloric acid solution. mdpi.comresearchgate.net Furthermore, the dissolution rate of the hemihydrate was more than three times faster than the monohydrate in the same media. mdpi.comresearchgate.net

However, the physical stability of the chosen polymorph during manufacturing and storage is also crucial. The dissolution rate of canagliflozin hemihydrate has been observed to deteriorate during processing and storage, especially under high humidity, due to its potential conversion to the less soluble monohydrate form. mdpi.com This highlights the importance of controlling the polymorphic form from manufacturing through to administration to ensure consistent drug performance.

Crystallographic Analysis of Hydrate Forms (e.g., hemihydrate vs. monohydrate)

Crystallographic analysis provides detailed insight into the three-dimensional arrangement of molecules within a crystal lattice, explaining the macroscopic differences observed between polymorphs. Single-crystal X-ray analysis has been used to determine the crystal structures of both canagliflozin hemihydrate and monohydrate. mdpi.com

Canagliflozin Hemihydrate (CG-Hemi) crystallizes in the orthorhombic P2₁2₁2₁ space group. mdpi.comnih.gov Its asymmetric unit contains two independent canagliflozin molecules and one water molecule. mdpi.comnih.gov The water molecule acts as a bridge, linking the two canagliflozin molecules through O—H⋯O hydrogen bonds, which extend into a three-dimensional supramolecular structure. nih.gov

Canagliflozin Monohydrate (CG-H₂O) crystallizes in the P2₁ space group. mdpi.com Its asymmetric unit consists of one canagliflozin molecule and one water molecule. mdpi.com Hirshfeld surface analysis indicates that the intermolecular forces in the monohydrate are stronger than in the hemihydrate. mdpi.comresearchgate.net In the monohydrate structure, the water molecules participate in three hydrogen bonds, creating extensive hydrogen bond networks. mdpi.comresearchgate.net In contrast, the water molecules in the hemihydrate are involved in fewer hydrogen bonds. mdpi.com This denser hydrogen bonding network in the monohydrate makes it more difficult for solvent molecules to break the crystal lattice, which may explain its lower solubility and dissolution rate compared to the hemihydrate. mdpi.comresearchgate.net

Table 2: Crystallographic Data for Canagliflozin Hydrates mdpi.comnih.gov

| Parameter | Canagliflozin Hemihydrate | Canagliflozin Monohydrate |

| Systematic Name | (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)-3,4,5,6-tetrahydro-2H-pyran-3,4,5-triol hemihydrate | (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol monohydrate |

| Molecular Formula | C₂₄H₂₅FO₅S·0.5H₂O | C₂₄H₂₅FO₅S·H₂O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Asymmetric Unit | 2 Canagliflozin molecules, 1 Water molecule | 1 Canagliflozin molecule, 1 Water molecule |

Techniques for Polymorphic Impurity Quantification

During the manufacturing, storage, and transportation of canagliflozin tablets, the intended hemihydrate form can transform into other polymorphic forms, such as the anhydrate or monohydrate. nih.gov These transformations are considered polymorphic impurities and must be controlled to ensure the quality, efficacy, and safety of the final drug product. Therefore, sensitive and accurate analytical methods are required for the quantification of these low-level impurities. nih.gov

Several solid-state analysis techniques have been investigated for their feasibility in quantifying low-content polymorphic impurities in canagliflozin tablets. These methods include:

Powder X-ray Diffraction (PXRD) nih.gov

Near-Infrared Spectroscopy (NIR) nih.gov

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) nih.gov

Raman Spectroscopy nih.gov

These techniques, when combined with chemometric methods like Partial Least Squares Regression (PLSR), can establish robust calibration models for quantification. nih.govresearchgate.net Among these, NIR spectroscopy has been identified as particularly suitable for quantifying low levels of anhydrate or monohydrate impurities in the hemihydrate tablets, largely due to its high sensitivity to water content. nih.gov

For the quantification of low levels of the monohydrate form (Mono-CFZ) in tablets using NIR, a PLSR model demonstrated excellent performance with a high coefficient of determination (R² = 0.9996), a limit of detection (LOD) of 0.0164%, and a limit of quantification (LOQ) of 0.0498%. nih.govresearchgate.net Such methods are essential for quality control in drug production. nih.gov

Advanced Analytical Methodologies for Canagliflozin Hemihydrate

Development and Validation of Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of Canagliflozin (B192856) Hemihydrate. researchgate.net These methods offer high resolution and sensitivity, allowing for the precise quantification of the drug and the detection of any potential impurities.

Several HPLC methods have been developed for the estimation of Canagliflozin Hemihydrate. researchgate.netajpaonline.comsmec.ac.in These methods are validated to ensure they are suitable for their intended purpose, with validation parameters including specificity, linearity, accuracy, precision, and robustness. smec.ac.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Canagliflozin Hemihydrate. ajpaonline.com This is due to its versatility and applicability to a wide range of pharmaceutical compounds. In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. ajpaonline.comajpaonline.comijcrt.org

The mobile phase composition is a critical factor in achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer or water with pH adjusted using an acid like orthophosphoric acid. ijcrt.orgphmethods.netjrespharm.com For instance, a mobile phase of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a 70:30 v/v ratio has been successfully used. phmethods.net Another method utilized a mobile phase of 0.01M Phosphate buffer (pH-3.6) and Methanol in a 35:65 %v/v ratio. ijpar.com The selection of the stationary phase is also crucial; ODS (C18) columns are frequently chosen to minimize peak tailing. pharmascholars.com

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| COSMOSIL 100 C18 (250 × 4.6 mm, 5 µm) | Acetonitrile: Water (70:30 v/v), pH 3.0 | 1.0 | 282 | 4.1 | phmethods.net |

| Kromasil C18 (100 mm x 4.6 mm, 5 µm) | Acetonitrile: Water (pH 2.5) (50:50 v/v) | 1.0 | 260 | Not Specified | smec.ac.in |

| ODS column (4.6 x 150mm, 5μ) | Water: Acetonitrile (55:45 v/v) | 1.0 | 214 | 2.8 | pharmascholars.com |

| ACE Column C18 (150mm x 4.6mm, 5µm) | Acetonitrile: Orthophosphoric acid (1%) (60:40 v/v) | 1.0 | 290 | 3.0 ± 0.5 | ajpaonline.com |

| SPOLAR C18 (250 x 4.6 mm, 5μ) | Phosphate buffer (pH 6.0): Acetonitrile (55:45 % v/v) | 0.8 | 254 | 10.77 | ijper.org |

The Analytical Quality by Design (AQbD) approach is a systematic methodology applied to the development of analytical methods to ensure predefined objectives are met. acs.org This proactive approach involves identifying critical method parameters and understanding their impact on the method's performance. ijper.org For Canagliflozin analysis, AQbD has been used to develop robust HPLC methods. ijper.orgacs.org

The process begins with defining the Analytical Target Profile (ATP), which outlines the desired performance characteristics of the method. phmethods.net This is followed by a risk assessment to identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs). phmethods.net Experimental designs, such as factorial or central composite designs, are then employed to systematically optimize these parameters. acs.orgnih.gov For instance, a central composite design can be used to evaluate the effects of variables like buffer pH, percentage of methanol, and percentage of acetonitrile on the chromatographic separation. nih.gov This allows for the establishment of a Method Operable Design Region (MODR), which is the space where the method consistently meets its quality targets. phmethods.net The use of AQbD ensures the development of a robust and reliable HPLC method for the routine analysis of Canagliflozin. acs.orgphmethods.net

Method optimization in HPLC for Canagliflozin analysis involves adjusting various parameters to achieve the best possible separation and detection. Key parameters that are often optimized include the mobile phase composition, flow rate, column type, and detection wavelength. pharmascholars.comnih.gov For example, different ratios of acetonitrile and water, along with adjustments to the pH of the mobile phase, are investigated to improve peak shape and resolution. pharmascholars.com

Robustness studies are a critical part of method validation, designed to assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. ajpaonline.compharmascholars.com This provides an indication of its reliability during normal usage. For Canagliflozin HPLC methods, robustness is typically evaluated by making slight changes to parameters such as:

Flow rate: (e.g., ± 0.2 mL/min). jrespharm.com

Mobile phase composition: (e.g., varying the ratio of organic solvent to aqueous phase). jrespharm.com

pH of the mobile phase. jrespharm.com

Detection wavelength: (e.g., ± 2 nm). jrespharm.com

Column temperature. ajpaonline.com

The results of these studies demonstrate that the developed methods are robust, with no significant changes observed in the chromatograms, ensuring their suitability for routine quality control analysis. ajpaonline.compharmascholars.com

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity in HPLC analysis with a UV-Vis detector. ijpsr.com The optimal wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte. For Canagliflozin, the λmax is determined by scanning a standard solution of the drug over a range of wavelengths, commonly from 200 to 400 nm. ajpaonline.comjyoungpharm.org

Different studies have reported slightly different λmax values for Canagliflozin, which can be attributed to the use of different solvents. Common detection wavelengths used for the analysis of Canagliflozin include 282 nm, 288 nm, 290 nm, and 291 nm. ajpaonline.comphmethods.netajrconline.orgbamu.ac.in For example, a UV spectrum of Canagliflozin in methanol showed a maximum absorption at 290 nm. ijpsr.com The selection of the final detection wavelength is a balance between achieving a good response for Canagliflozin and minimizing interference from other components in the sample matrix.

| Wavelength (nm) | Solvent/Mobile Phase | Method | Reference |

| 214 | Water: Acetonitrile (55:45 v/v) | RP-HPLC | pharmascholars.com |

| 238 | 0.01M Phosphate buffer (pH-3.6): Methanol (35:65) %v/v | RP-HPLC | ijpar.com |

| 245 | Methanol: 0.1 % OPA in water (35:65) | RP-HPLC | jrespharm.com |

| 254 | Phosphate buffer, pH 6.0 and acetonitrile (55:45 % v/v) | RP-HPLC | ijper.org |

| 260 | Acetonitrile: Water (pH 2.5) (50:50 v/v) | RP-HPLC | researchgate.net |

| 264 | Water and Acetonitrile (70:30) | RP-HPLC | ijcrt.org |

| 280 | Methanol | UV-Spectrophotometry | researchgate.net |

| 282 | Acetonitrile: Water (70:30%v/v), pH 3.0 | RP-HPLC | phmethods.net |

| 288 | Methanol: Water (50:50) | UV-Spectrophotometry | bamu.ac.in |

| 290 | Methanol | UV-Spectrophotometry | ajpaonline.comijpsr.com |

| 291 | Not Specified | UV-Spectrophotometry | ajrconline.org |

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of Canagliflozin Hemihydrate in bulk and pharmaceutical dosage forms. ajpaonline.com These methods are based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. researchgate.net

Several UV-spectrophotometric methods have been developed, including direct absorbance measurement at the λmax and derivative spectrophotometry. ajpaonline.comajrconline.orginventi.in For direct UV spectrophotometry, the absorbance of a Canagliflozin solution is measured at its wavelength of maximum absorption, which is often found to be around 290 nm in methanol. ajpaonline.com The concentration of the drug is then determined using a calibration curve that plots absorbance against concentration, which should obey Beer-Lambert's law over a defined concentration range. ajpaonline.com

Derivative spectrophotometry involves the conversion of a normal absorption spectrum into its first, second, or higher-order derivative spectra. This technique can enhance the resolution of overlapping spectra and eliminate background interference. For Canagliflozin, first-order and second-order derivative methods have been developed. ajpaonline.com For instance, in a first-order derivative method, a wavelength of 271.2 nm was selected for analysis, while a second-order derivative method utilized a wavelength of 266.8 nm. ajpaonline.com These derivative methods have been shown to be linear, accurate, and precise for the estimation of Canagliflozin. ajpaonline.com Another first-order derivative spectrophotometric method measured absorbance at a λmin of 273.2 nm and a λmax of 311.6 nm. inventi.in

| Method | Wavelength(s) (nm) | Solvent | Linearity Range (µg/mL) | Reference |

| UV-Spectrophotometry (Absorptivity Value) | 290.0 | Methanol | 5-30 | ajpaonline.com |

| First Order Derivative | 271.2 | Methanol | Not Specified | ajpaonline.com |

| Second Order Derivative | 266.8 | Methanol | Not Specified | ajpaonline.com |

| Area Under Curve | 285.0 - 295.0 | Methanol | 5-30 | ajpaonline.com |

| First Order Derivative | λmin= 273.2, λmax = 311.6, Zero cross = 289.84 | Not Specified | 10-35 | inventi.in |

| UV-Spectrophotometry | 290 | Ethanol | 5–25 | researchgate.net |

| UV-Spectrophotometry | 280 | Methanol | 8–12 | researchgate.net |

| First Order Derivative | 319 (Zero absorbance of Metformin) | Methanol: Water (40:60 %) | 15 – 30 | ijpbs.com |

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique extensively used for the analysis of canagliflozin. researchgate.netafjbs.comhealthinformaticsjournal.com Its high selectivity and sensitivity make it ideal for quantifying canagliflozin and its impurities, even at trace levels. jneonatalsurg.com

One of the primary applications of LC-MS/MS is in the characterization of degradation products. hrpub.org Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH), intentionally degrade the drug substance to identify potential degradation products that could form under various stress conditions. hrpub.org For instance, LC-MS/MS has been successfully used to characterize an oxidative degradation product of canagliflozin. hrpub.org The technique helps in elucidating the structure of these degradation products, which is vital for understanding the stability of the drug. hrpub.org

In bioanalytical applications, LC-MS/MS is the method of choice for determining the concentration of canagliflozin in biological matrices such as human plasma. ajrconline.orgresearchgate.net This is essential for pharmacokinetic studies. scispace.com Methods have been developed and validated for the rapid and sensitive quantification of canagliflozin in plasma, often employing techniques like solid-phase extraction for sample clean-up. researchgate.net The use of an internal standard, such as canagliflozin-d4, ensures the accuracy and precision of the results. researchgate.net

Furthermore, LC-MS/MS is instrumental in identifying and quantifying genotoxic impurities in the canagliflozin drug substance. jneonatalsurg.comjneonatalsurg.com Due to their potential to be harmful at very low concentrations, highly sensitive methods are required for their control. jneonatalsurg.com LC-MS/MS provides the necessary sensitivity to detect and quantify these impurities at the parts-per-million (ppm) level. jneonatalsurg.comjneonatalsurg.com The method can also be used to separate and identify isomeric impurities, which can be challenging with conventional chromatographic techniques. waters.comwaters.com

Table 1: LC-MS/MS Method Parameters for Canagliflozin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netafjbs.com |

| Application | Quantification in human plasma, impurity profiling, pharmacokinetic studies. | jneonatalsurg.comajrconline.orgscispace.com |

| Ionization Mode | Electrospray Ionization (ESI) Positive Mode is commonly used. | waters.com |

| Internal Standard | Canagliflozin D4 is often used for bioanalytical methods. | researchgate.net |

| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | researchgate.netscispace.com |

Validation Parameters Adherence to ICH Guidelines

Analytical method validation is a critical requirement to ensure that the chosen method is suitable for its intended purpose. The validation of analytical methods for canagliflozin hemihydrate is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. researchgate.nethrpub.orgijrar.org These guidelines outline the validation parameters that need to be evaluated. jneonatalsurg.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. smec.ac.incore.ac.uk For canagliflozin, specificity is demonstrated by showing that there is no interference from excipients in the formulation or from degradation products generated during forced degradation studies. smec.ac.inphmethods.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. core.ac.uk For canagliflozin, linearity is typically established over a range of concentrations, and the correlation coefficient (R²) is calculated to demonstrate the relationship. hrpub.orgsmec.ac.in For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was found to be linear in the range of 25-225 μg/mL. hrpub.org Another study showed linearity over a concentration range of 10-50µg/ml with a regression coefficient of 0.999. core.ac.uk

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. hrpub.org It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. researchgate.net Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). hrpub.org For canagliflozin analysis, the %RSD values are expected to be within acceptable limits, typically less than 2%. researchgate.netijrar.org

Accuracy is the closeness of the test results obtained by the method to the true value. hrpub.org It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. hrpub.orgcore.ac.uk Recovery values close to 100% indicate the accuracy of the method. hrpub.org For canagliflozin, accuracy has been demonstrated with recovery rates between 98% and 102%. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netijrar.org For HPLC methods, these variations can include changes in the flow rate, mobile phase composition, and detection wavelength. ijrar.org

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajrconline.orgsmec.ac.in

The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.orgsmec.ac.in

These parameters are crucial for the analysis of impurities and for bioanalytical methods where low concentrations of the drug need to be measured. ajrconline.org The LOD and LOQ for canagliflozin methods are determined based on the standard deviation of the response and the slope of the calibration curve. phmethods.net For example, one UV spectrophotometric method reported an LOD of 0.084 mcg/ml and an LOQ of 0.255 mcg/ml. ajrconline.org Another RP-HPLC method determined the LOD and LOQ to be 0.69µg/ml and 2.30µg/ml, respectively. ijrar.org

Table 2: ICH Validation Parameters for Canagliflozin Analytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | No interference from excipients or degradation products. | Clean separation of analyte peak. | smec.ac.inphmethods.net |

| Linearity (R²) | Proportionality of response to concentration. | ≥ 0.99 | hrpub.orgcore.ac.uk |

| Precision (%RSD) | Closeness of repeated measurements. | ≤ 2% | researchgate.netijrar.org |

| Accuracy (% Recovery) | Closeness of measured value to true value. | 98-102% | researchgate.nethrpub.org |

| Robustness | Insensitivity to small method variations. | %RSD ≤ 2% | researchgate.netijrar.org |

| LOD | Lowest detectable amount. | Calculated based on signal-to-noise ratio or calibration curve slope. | ajrconline.orgphmethods.net |

| LOQ | Lowest quantifiable amount. | Calculated based on signal-to-noise ratio or calibration curve slope. | ajrconline.orgphmethods.net |

Orthogonal Analytical Techniques for Solid-State Analysis

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Canagliflozin can exist in different solid forms, including crystalline and amorphous forms, as well as hydrates. google.comresearchgate.net Orthogonal analytical techniques, which are based on different physical principles, are used to comprehensively characterize the solid-state of canagliflozin hemihydrate.

Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the characterization of crystalline materials. ijpsr.com It provides a unique diffraction pattern, or "fingerprint," for each crystalline form. google.com PXRD is used to identify the specific polymorphic form of canagliflozin and to distinguish between crystalline and amorphous material. google.comijpsr.com Different crystalline forms of canagliflozin, including various solvates and hydrates, have been characterized by their unique PXRD patterns, which are defined by peaks at specific 2θ angles or d-spacing values. google.comgoogleapis.comwipo.intgoogle.com For instance, a crystalline Form Rl of canagliflozin hemihydrate is characterized by X-Ray Powder Diffraction peaks with d-spacing values at approximately 3.1, 3.7, 4.6, and 8.9 Å. googleapis.com This technique is crucial for ensuring that the correct and desired solid form is present in the final drug product. researchgate.net

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has gained interest for the solid-state analysis of pharmaceuticals. researchgate.netvulcanchem.com It is particularly useful for the quantitative analysis of polymorphic impurities in canagliflozin tablets. researchgate.netnih.gov Since canagliflozin hemihydrate can potentially convert to other forms under certain conditions, NIR spectroscopy, combined with chemometric methods like partial least squares regression (PLSR), can be used to quantify low levels of these other forms. researchgate.netnih.gov NIR is sensitive to the presence of water, making it a suitable technique for distinguishing between different hydrate (B1144303) forms, such as the hemihydrate and monohydrate. researchgate.net This method provides a valuable tool for quality control during the manufacturing process and throughout the product's shelf life. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful and non-destructive analytical technique utilized for the solid-state characterization of active pharmaceutical ingredients (APIs). In the context of Canagliflozin Hemihydrate, ATR-FTIR provides critical information regarding its molecular structure, the presence of specific functional groups, and the state of hydration. The technique is particularly valuable for confirming the identity of the hemihydrate form and distinguishing it from anhydrous or other solvated crystalline forms.

The ATR-FTIR spectrum of Canagliflozin Hemihydrate is characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The presence of water in the crystal lattice, a defining feature of the hemihydrate, is unequivocally identified by a broad absorption band in the high-wavenumber region, typically observed between 3200 and 3600 cm⁻¹. This band is attributed to the O-H stretching vibrations of the water molecule and the hydroxyl groups of the canagliflozin molecule itself, which are involved in hydrogen bonding within the crystal structure.

Key vibrational assignments for Canagliflozin Hemihydrate have been identified through detailed spectral analysis. The aromatic and aliphatic C-H stretching vibrations are observed in the 2850–3100 cm⁻¹ range. The fingerprint region, below 1700 cm⁻¹, contains a wealth of structural information unique to the compound's crystalline arrangement. A prominent band around 1650 cm⁻¹ is assigned to the C=C stretching vibrations of the aromatic rings. The C-O stretching vibrations, associated with the ether and glycosidic linkages, produce strong signals between 1000 and 1300 cm⁻¹. Vibrations involving the thiophene (B33073) ring and the C-F bond of the fluorophenyl group also contribute to the unique spectral signature in the lower wavenumber region.

The precise positions and relative intensities of these bands serve as a unique fingerprint for Canagliflozin Hemihydrate, enabling its reliable identification and quality control during manufacturing processes.

Table 1: Characteristic ATR-FTIR Absorption Bands for Canagliflozin Hemihydrate

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3524 | O-H Stretching (Water of hydration) |

| 3385 | O-H Stretching (Intramolecular hydrogen bonding) |

| 3075 | Aromatic C-H Stretching |

| 2905 | Aliphatic C-H Stretching |

| 1648 | Aromatic C=C Stretching |

| 1508 | Aromatic Ring Stretching (Thiophene & Phenyl) |

| 1235 | Asymmetric C-O-C Stretching (Aryl-alkyl ether) |

| 1084 | C-O Stretching (Secondary alcohol) |

| 838 | C-S Stretching (Thiophene ring) |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that serves as an excellent complement to FTIR for the characterization of pharmaceutical solids. It measures the inelastic scattering of monochromatic light, providing detailed information about the vibrational, rotational, and other low-frequency modes in a molecule. For Canagliflozin Hemihydrate, Raman spectroscopy is particularly effective for probing the non-polar bonds of the carbon skeleton and the thiophene ring, which often yield strong and well-defined Raman signals. Furthermore, since the Raman scattering of water is typically weak, this technique offers a clear and unobstructed view of the API's molecular structure, even in its hydrated form.

The Raman spectrum of Canagliflozin Hemihydrate provides a distinct fingerprint that is highly sensitive to its specific crystalline form. The analysis focuses on characteristic Raman shifts that correspond to key structural features of the molecule. Strong signals are typically observed for the aromatic ring vibrations. The C=C stretching modes of the phenyl and thiophene rings appear prominently in the 1550–1620 cm⁻¹ region. The thiophene ring itself produces several characteristic bands, including a strong signal for the symmetric ring breathing mode, which is a hallmark of this heterocyclic system.

Other significant Raman bands include those for the aromatic C-H stretching above 3000 cm⁻¹ and various skeletal deformation and stretching modes throughout the fingerprint region (200–1500 cm⁻¹). The C-S stretching vibration associated with the thiophene ring also gives rise to a characteristic band, further aiding in structural confirmation.

The combination of ATR-FTIR and Raman spectroscopy provides a comprehensive vibrational profile of Canagliflozin Hemihydrate. While FTIR is more sensitive to polar functional groups like O-H and C-O, Raman excels in characterizing the covalent backbone and aromatic systems. This dual-spectroscopic approach ensures a robust and unambiguous identification of the correct solid-state form of the API.

Table 2: Characteristic Raman Shifts for Canagliflozin Hemihydrate

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3072 | Aromatic C-H Stretching |

| 1614 | Aromatic C=C Stretching |

| 1575 | Aromatic Ring Stretching |

| 1458 | CH₂ Scissoring |

| 1215 | Aromatic Ring Breathing / C-H in-plane bending |

| 1003 | Phenyl Ring Breathing (Symmetric) |

| 728 | C-S-C Deformation (Thiophene ring) |

Pre Formulation Studies and Formulation Development

Excipient Compatibility Assessment

Before developing a stable and effective dosage form, assessing the compatibility between the active pharmaceutical ingredient (API) and various excipients is a critical step. For canagliflozin (B192856) hemihydrate, Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are key analytical techniques used to detect potential physical or chemical interactions.

FTIR spectroscopy is employed to identify the functional groups within the canagliflozin molecule and to detect any changes that might occur when it is mixed with pharmaceutical excipients. The principle is that any significant interaction, such as bond formation, would result in shifts or the disappearance of characteristic absorption peaks in the spectrum of the mixture compared to the spectra of the individual components.

Studies have shown that canagliflozin hemihydrate is compatible with a range of excipients. For instance, in the development of immediate-release pellets, FTIR analysis of formulations containing canagliflozin, microcrystalline cellulose (B213188) (MCC), and Poloxamer 407 showed no significant shifting of the principal peaks of the drug, indicating a lack of interaction. foliamedica.bgresearchgate.net Similarly, compatibility studies for an in-situ gelling formulation confirmed that the major characteristic peaks of canagliflozin were retained in physical mixtures with sodium alginate, confirming their compatibility. ijper.org Research on silica (B1680970) lipid hybrid particles also concluded from FTIR studies that there were no chemical interactions between canagliflozin and the lipid excipients used. ijpsr.com

The characteristic peaks for pure canagliflozin hemihydrate are crucial benchmarks for these compatibility studies.

Table 1: Characteristic FTIR Absorption Peaks of Canagliflozin Hemihydrate

| Functional Group | Observed Peak (cm⁻¹) | Reference |

|---|---|---|

| Free -OH group (Stretch) | 3479.58 | semanticscholar.org |

| Intermolecular Alcohols (-OH) | 3358 - 3738 | ijper.org |

| C=O Stretch | 1743 | ijper.org |

| Conjugated C=O | ~1500 | ijper.org |

This table is interactive. You can sort and filter the data as needed.

DSC is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. For drug-excipient compatibility, DSC can detect interactions by observing shifts in the melting point, changes in the heat of fusion, or the appearance of new thermal events in the thermogram of the drug-excipient mixture.

The DSC thermogram of pure canagliflozin hemihydrate typically shows a sharp endothermic peak corresponding to its melting point. Studies report this melting point to be in the range of 70°C to 109°C, depending on the crystalline form. ijper.orgijpsr.com For example, one crystalline form, R1 hemihydrate, exhibits an endotherm at approximately 86°C. google.com

When canagliflozin hemihydrate was mixed with sodium alginate, DSC thermographs showed no significant change in the drug's melting point, indicating good thermal compatibility. ijper.org In another study involving the development of pellets, DSC analysis also confirmed the absence of significant interactions between the drug and the chosen excipients. foliamedica.bgresearchgate.net However, in the case of silica lipid hybrid particles, the characteristic crystalline peak of canagliflozin disappeared in the final formulation's thermogram. ijpsr.com This indicated a transformation of the drug from its crystalline state to an amorphous form within the lipid matrix, which is a desired outcome for enhancing solubility rather than a sign of incompatibility. ijpsr.com

Table 2: Thermal Analysis of Canagliflozin Hemihydrate and Formulations by DSC

| Sample | Key Thermal Event | Observation | Reference |

|---|---|---|---|

| Pure Canagliflozin | Endothermic Peak (Melting Point) | ~109°C | ijper.org |

| Pure Canagliflozin | Endothermic Peak (Melting Point) | 70°C - 80°C | ijpsr.com |

| Canagliflozin + Sodium Alginate | Endothermic Peak (Melting Point) | No significant change from pure drug | ijper.org |

| Canagliflozin Silica Lipid Hybrid | Disappearance of Drug's Peak | Indicates change to amorphous state | ijpsr.com |

This table is interactive. You can sort and filter the data as needed.

Advanced Drug Delivery System Design

Given canagliflozin's poor solubility, significant research has been dedicated to designing advanced drug delivery systems to improve its dissolution and modify its release profile for better therapeutic outcomes and patient compliance.

Sustained-release formulations are designed to release the drug at a predetermined rate to maintain a constant drug concentration for a specific period. Matrix tablets are a common approach to achieve sustained release. humanjournals.comresearchgate.net